molecular formula C10H15N3O B1422340 3-(Piperidin-4-ylmethoxy)pyridazine CAS No. 1225227-37-1

3-(Piperidin-4-ylmethoxy)pyridazine

Cat. No.: B1422340
CAS No.: 1225227-37-1
M. Wt: 193.25 g/mol
InChI Key: IJVNYLFWYSWYHO-UHFFFAOYSA-N
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Description

3-(Piperidin-4-ylmethoxy)pyridazine is a small-molecule inhibitor targeting lysine-specific demethylase 1 (LSD1/KDM1A), a flavin-dependent enzyme critical in epigenetic regulation by demethylating histone H3 lysine 4 (H3K4me1/2). LSD1 overexpression is implicated in cancers such as acute myeloid leukemia (AML), breast cancer, and prostate cancer, making it a validated therapeutic target . This compound features a pyridazine core substituted with a piperidin-4-ylmethoxy group, optimizing interactions with LSD1’s substrate-binding pocket. Its design builds on structure-activity relationship (SAR) studies of earlier inhibitors, replacing reactive cyclopropylamine moieties with stable heterocycles to improve selectivity and reduce toxicity .

Properties

CAS No.

1225227-37-1

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

3-(piperidin-4-ylmethoxy)pyridazine

InChI

InChI=1S/C10H15N3O/c1-2-10(13-12-5-1)14-8-9-3-6-11-7-4-9/h1-2,5,9,11H,3-4,6-8H2

InChI Key

IJVNYLFWYSWYHO-UHFFFAOYSA-N

SMILES

C1CNCCC1COC2=NN=CC=C2

Canonical SMILES

C1CNCCC1COC2=NN=CC=C2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Drug Development
The compound serves as a scaffold for the development of novel therapeutic agents, particularly targeting neurological and cardiovascular diseases. Its unique structural features enhance its interaction with biological targets, making it a valuable candidate for drug discovery processes. Research has demonstrated that derivatives of this compound exhibit potent activity against lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers. For instance, compounds derived from 3-(Piperidin-4-ylmethoxy)pyridazine have shown Ki values as low as 29 nM against LSD1, indicating strong inhibitory potential .

Pharmacological Applications

Anticancer Activity
In vitro studies have revealed that this compound exhibits significant anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the inhibition of the PI3K/mTOR signaling pathway, crucial for cell survival and proliferation .

Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focal point of research. For example, it has been identified as a potent inhibitor of monoamine oxidase B (MAO-B), which is relevant for treating neurodegenerative disorders such as Alzheimer's disease .

Chemical Biology

Biological Interactions
In chemical biology, this compound is utilized to study interactions between small molecules and biological macromolecules. Its ability to modulate cellular signaling pathways makes it an important tool for understanding disease mechanisms at the molecular level .

Industrial Applications

Agrochemicals Development
Beyond medicinal uses, this compound is being explored for its potential applications in the agrochemical industry. Its structural characteristics may allow it to act as a precursor for developing new agrochemical products .

Case Studies and Research Findings

The following table summarizes key findings from various studies on this compound and its derivatives:

Study Focus Findings Reference
Anticancer PropertiesInduces apoptosis via PI3K/mTOR pathway inhibition
LSD1 InhibitionKi values as low as 29 nM; high selectivity over MAO-A/B
MAO-B InhibitionPotent inhibitor with implications for neurodegenerative disease treatment
Chemical Biology InteractionsModulates cellular signaling pathways
Agrochemical PotentialExplored for development of new agrochemical products

Comparison with Similar Compounds

Key Findings:

Core Structure Impact : Pyridazine and pyridine cores outperform benzene in LSD1 binding. Pyridazine derivatives exhibit enhanced steric and electronic complementarity to the catalytic FAD domain .

Substituent Effects :

  • R6 Position : 4-Me-Ph (compound 17) and 4-CF3-Ph (compound 16) improve potency by 7–79-fold compared to unsubstituted analogs due to hydrophobic interactions with LSD1’s subpockets .
  • R5 Position : 4-CN-Ph is optimal, as polar groups (e.g., -COOH, -NH2) abolish activity .

Piperidine Group : The piperidin-4-ylmethoxy side chain is critical for binding; its removal (e.g., compound 43) reduces activity by >250-fold .

Enzyme Kinetics and Selectivity

  • Mechanism : this compound acts as a competitive inhibitor against the H3K4me2 peptide substrate, with a Ki of 29 nM .
  • Selectivity: Demonstrates >1,000-fold selectivity over monoamine oxidases (MAO-A/B), addressing CNS toxicity risks associated with non-selective inhibitors .

Cellular Efficacy and Toxicity

  • H3K4me2 Modulation : At 1 μM, compound 17 increases H3K4me2 levels in MV4-11 leukemia cells, confirming target engagement .
  • Antiproliferative Activity: EC50 values range from 0.28 μM (leukemia) to 8.6 μM (breast cancer), with minimal toxicity in normal fibroblasts (WI-38) .
  • Comparative Advantage : Unlike cyclopropylamine-based inhibitors, this compound lacks reactive groups, reducing off-target effects .

Molecular Docking Insights

Schrödinger Suite modeling reveals:

  • The piperidin-4-ylmethoxy group occupies LSD1’s substrate channel, forming hydrogen bonds with Asp555 and hydrophobic contacts with Phe538 .
  • The 4-CN-Ph substituent stabilizes the complex via π-π stacking with Phe672 .

Q & A

Q. What structural features of 3-(Piperidin-4-ylmethoxy)pyridazine are critical for LSD1 inhibition?

The compound's inhibitory activity against LSD1 hinges on three structural elements:

  • Pyridine/pyrazine core : Replacing the pyridine core with a benzene ring (e.g., compound 41) reduces potency by ~170-fold, indicating π-π stacking and hydrophobic interactions with FAD and Tyr761 are essential .
  • 3-(Piperidin-4-ylmethoxy) group : The basic piperidine nitrogen forms a salt bridge with Asp555 in LSD1’s active site, as shown by molecular docking. Substituting this group with non-basic moieties (e.g., -NH- in compound 43) abolishes activity .
  • Substituent optimization : A 4-cyanophenyl group at the R5 position enhances binding, while bulky R6 groups (e.g., -Et or -i-Pr) reduce activity due to steric clashes in the hydrophobic pocket near Met332 and Trp695 .

Q. What in vitro assays are used to evaluate LSD1 inhibition by this compound?

  • Fluorometric enzyme assays : LSD1 activity is measured using dimethylated H3K4 peptide substrates (e.g., ARTK(Me2)QTARKSTGGKAPRKQKA). Initial velocities are quantified via formaldehyde release, detected with a peroxidase-coupled reaction .
  • IC50/Ki determination : Dose-response curves are generated using tools like GraphPad Prism, with competitive inhibition confirmed via substrate saturation kinetics .

Q. How does modifying the piperidine moiety affect pharmacological properties?

  • Basicity : Protonation of the piperidine nitrogen at physiological pH is critical for binding Asp555. Neutralizing this group (e.g., via N-alkylation) reduces activity .
  • Stereochemistry : Racemic mixtures (e.g., compound 42) show reduced potency compared to stereospecific analogs, highlighting the importance of spatial orientation .

Advanced Research Questions

Q. What experimental approaches determine the mode of LSD1 inhibition (competitive vs. noncompetitive)?

  • Steady-state kinetics : Varying substrate and inhibitor concentrations are analyzed using SigmaPlot to fit competitive, uncompetitive, or noncompetitive models. Competitive inhibition is confirmed when KmK_m increases with inhibitor concentration, while VmaxV_{max} remains constant .
  • Cofactor competition : Since FAD binds tightly to LSD1, inhibitors targeting the substrate-binding site (vs. FAD-binding site) are identified via co-crystallization or displacement assays .

Q. How do molecular docking studies inform SAR for LSD1 inhibitors?

  • Docking workflow : Schrödinger’s Glide is used with the LSD1-FAD complex (PDB: 2V1D). Ligand poses are scored for binding energy, and interactions (e.g., π-π stacking with FAD, hydrogen bonding with Asp555) are validated against experimental SAR .
  • SAR rationalization : Docking explains why substituents like 4-CF3 at R6 enhance selectivity over MAO-B by occupying a hydrophobic pocket near Phe538 and Lys661 .

Q. What strategies ensure selectivity over MAO-A/B in LSD1 inhibitor design?

  • Enzyme profiling : Compounds are tested against recombinant MAO-A/B using Amplex Red assays. Selective inhibitors (e.g., compound 17) show >160-fold selectivity for LSD1 over MAO-B due to steric and electronic complementarity in the LSD1 binding pocket .
  • Substituent tuning : Electron-withdrawing groups (e.g., -CF3) at R6 reduce MAO-B affinity while enhancing LSD1 inhibition, as MAO-B’s active site cannot accommodate bulkier groups .

Q. How is off-target activity against kinases like Akt assessed?

  • ELISA-based kinase assays : Akt inhibition is quantified using phosphorylated substrate detection (e.g., Enzo Life Sciences kits). IC50 values >50 μM (e.g., 87.6 μM for compound 17) confirm high selectivity for LSD1 .

Therapeutic and Mechanistic Insights

Q. What preclinical evidence supports targeting LSD1 in cancer?

  • Oncogenic role : LSD1 overexpression in MLL-rearranged leukemias and breast cancers drives H3K4 demethylation, promoting oncogene activation. Knockdown or inhibition restores H3K4me2 levels and reduces tumor growth .
  • In vivo models : Cyclopropylamine-based LSD1 inhibitors show efficacy in xenograft models but exhibit toxicity, underscoring the need for non-covalent inhibitors like this compound derivatives .

Q. How do this compound derivatives compare to other LSD1 inhibitor chemotypes?

  • Mechanistic advantage : Unlike irreversible cyclopropylamine inhibitors, these compounds act reversibly, reducing off-target toxicity risks .
  • Structural novelty : The pyridine core and piperidine side chain differentiate them from tranylcypromine analogs, offering improved pharmacokinetic profiles .

Methodological Considerations

Q. What controls are critical in LSD1 inhibition assays?

  • Blank correction : Subtract background fluorescence from FAD auto-oxidation.
  • Positive controls : Use known inhibitors (e.g., pargyline for MAO-B) to validate assay conditions .
  • Cofactor stability : Pre-incubate LSD1 with FAD to ensure saturation, as apo-LSD1 exhibits reduced activity .

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